Delta-8-tétrahydrocannabinol

Vue d'ensemble

Description

Le Delta 8-tétrahydrocannabinol est un cannabinoïde naturel présent dans la plante de cannabis. Il s’agit d’un isomère du Delta 9-tétrahydrocannabinol, le principal composant psychoactif du cannabis. Le Delta 8-tétrahydrocannabinol est connu pour ses effets psychoactifs plus légers que ceux du Delta 9-tétrahydrocannabinol, ce qui en fait une option attrayante pour ceux qui recherchent les avantages des cannabinoïdes sans le high intense .

Applications De Recherche Scientifique

Introduction to Delta-8-Tetrahydrocannabinol

Delta-8-tetrahydrocannabinol (Delta-8-THC) is a cannabinoid derived from the cannabis plant, gaining significant attention since the passing of the U.S. Farm Bill in 2018. This compound is chemically similar to delta-9-tetrahydrocannabinol (Delta-9-THC), the primary psychoactive component of cannabis, but exhibits distinct pharmacological properties and potential applications. This article delves into the scientific research applications of Delta-8-THC, including its pharmacology, therapeutic potential, and associated risks.

Table 1: Comparison of Delta-8-THC and Delta-9-THC

| Property | Delta-8-Tetrahydrocannabinol | Delta-9-Tetrahydrocannabinol |

|---|---|---|

| Psychoactivity | Moderate (75% of Delta-9) | High |

| Stability | More stable | Less stable |

| Synthesis | Easier | More complex |

| Receptor Affinity | Lower for CB1 | Higher for CB1 |

| Common Uses | Therapeutic potential | Recreational use |

Pharmacological Effects

Delta-8-THC interacts with the endocannabinoid system by binding to CB1 and CB2 receptors, similar to Delta-9-THC but with a weaker affinity at the CB1 receptor. This results in a milder psychoactive effect, which some users report as being less intense and more manageable compared to Delta-9 . Research indicates that Delta-8-THC may offer therapeutic benefits such as antiemetic effects, appetite stimulation, and anxiolytic properties .

Case Studies on Therapeutic Applications

- Anti-emetic Effects : A study highlighted that Delta-8-THC significantly reduced nausea and vomiting in pediatric cancer patients undergoing chemotherapy. This suggests its potential as an antiemetic alternative .

- Appetite Stimulation : Another case reported that patients using Delta-8-THC experienced increased appetite without the severe psychoactive effects associated with Delta-9 .

- Anxiety Reduction : Anecdotal evidence suggests that Delta-8-THC may help alleviate anxiety symptoms in users, providing a more tolerable option for those sensitive to the effects of Delta-9 .

Risks and Regulatory Considerations

Despite its potential benefits, the rise of Delta-8-THC products has raised concerns regarding safety, regulation, and quality control. Many products on the market are synthesized in unregulated environments, leading to possible contamination with harmful byproducts . Reports indicate a rise in adverse effects among users, including anxiety and confusion, paralleling some of the risks associated with Delta-9 use .

Table 2: Reported Adverse Effects of Delta-8-Tetrahydrocannabinol

| Adverse Effect | Frequency |

|---|---|

| Anxiety | Common |

| Confusion | Common |

| Hallucinations | Rare |

| Loss of Consciousness | Rare |

Mécanisme D'action

Le Delta 8-tétrahydrocannabinol exerce ses effets principalement en interagissant avec le système endocannabinoïde, en particulier les récepteurs CB1 et CB2. Il a une affinité plus faible pour ces récepteurs que le Delta 9-tétrahydrocannabinol, ce qui entraîne des effets psychoactifs plus légers. La recherche suggère que le Delta 8-tétrahydrocannabinol peut posséder des propriétés antiémétiques, anxiolytiques, analgésiques et neuroprotectrices .

Composés similaires :

Delta 9-tétrahydrocannabinol : Le principal composant psychoactif du cannabis, connu pour ses effets puissants.

Cannabidiol : Un cannabinoïde non psychoactif ayant diverses applications thérapeutiques.

Cannabinol : Un cannabinoïde légèrement psychoactif formé par la dégradation du Delta 9-tétrahydrocannabinol.

Unicité : Le Delta 8-tétrahydrocannabinol est unique en raison de ses effets psychoactifs plus légers et de sa meilleure stabilité par rapport au Delta 9-tétrahydrocannabinol. Cela en fait une option préférable pour ceux qui recherchent les avantages des cannabinoïdes sans le high intense .

Analyse Biochimique

Biochemical Properties

DELTA8-Tetrahydrocannabinol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .

Cellular Effects

DELTA8-Tetrahydrocannabinol has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of DELTA8-Tetrahydrocannabinol is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DELTA8-Tetrahydrocannabinol change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of DELTA8-Tetrahydrocannabinol vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

DELTA8-Tetrahydrocannabinol is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

DELTA8-Tetrahydrocannabinol is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of DELTA8-Tetrahydrocannabinol and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le Delta 8-tétrahydrocannabinol peut être synthétisé à partir du cannabidiol, un cannabinoïde non psychoactif présent dans le chanvre. Le processus implique la dissolution du cannabidiol dans un solvant organique non polaire, l’ajout d’un acide au mélange et l’agitation. Différentes combinaisons de solvants et d’acides peuvent donner des résultats variables .

Méthodes de production industrielle : La production industrielle du Delta 8-tétrahydrocannabinol implique généralement la conversion du cannabidiol extrait du chanvre. Ce processus est privilégié en raison de la faible occurrence naturelle du Delta 8-tétrahydrocannabinol dans les plantes de cannabis .

Analyse Des Réactions Chimiques

Types de réactions : Le Delta 8-tétrahydrocannabinol subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Réduction : Les réactions de réduction peuvent convertir le Delta 8-tétrahydrocannabinol en formes moins actives.

Substitution : Les réactions de substitution peuvent modifier la structure moléculaire, modifiant potentiellement ses propriétés pharmacologiques.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent le 11-hydroxy-Delta 8-tétrahydrocannabinol et d’autres dérivés qui peuvent avoir des degrés variables d’effets psychoactifs .

4. Applications de la recherche scientifique

Le Delta 8-tétrahydrocannabinol a une large gamme d’applications de recherche scientifique :

Chimie : Utilisé dans l’étude de la synthèse et des réactions des cannabinoïdes.

Biologie : Enquête sur ses effets sur le système endocannabinoïde et ses avantages thérapeutiques potentiels.

Médecine : Exploré pour ses propriétés antiémétiques, anxiolytiques, analgésiques et neuroprotectrices.

Industrie : Utilisé dans la production de divers produits à base de cannabinoïdes.

Comparaison Avec Des Composés Similaires

Delta 9-Tetrahydrocannabinol: The primary psychoactive component in cannabis, known for its potent effects.

Cannabidiol: A non-psychoactive cannabinoid with various therapeutic applications.

Cannabinol: A mildly psychoactive cannabinoid formed by the degradation of Delta 9-Tetrahydrocannabinol.

Uniqueness: Delta 8-Tetrahydrocannabinol is unique due to its milder psychoactive effects and better stability compared to Delta 9-Tetrahydrocannabinol. This makes it a preferable option for those seeking the benefits of cannabinoids without the intense high .

Activité Biologique

Delta-8-tetrahydrocannabinol (Δ8-THC) is a cannabinoid derived from the cannabis plant, gaining attention for its unique pharmacological properties and potential therapeutic applications. This article delves into the biological activity of Δ8-THC, examining its receptor interactions, pharmacokinetics, case studies, and safety profiles.

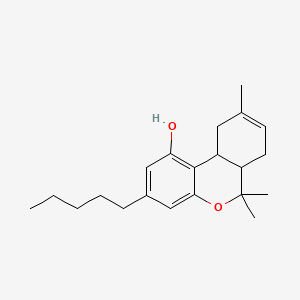

Chemical Structure and Stability

Δ8-THC is structurally similar to Δ9-THC, the primary psychoactive component of cannabis. It is characterized by its partial agonist activity at cannabinoid receptors CB1 and CB2. Notably, Δ8-THC exhibits greater chemical stability than Δ9-THC, which contributes to its potential for therapeutic use. Studies have shown that Δ8-THC can be detected in ancient archaeological sites, indicating its historical significance and stability over time .

Receptor Binding and Activity

Δ8-THC acts primarily as a partial agonist at the CB1 receptor, which is predominantly found in the central nervous system. Research indicates that Δ8-THC has a weaker binding affinity for CB1 compared to Δ9-THC, resulting in approximately 75% of the psychoactive potency of Δ9-THC . Additionally, Δ8-THC exhibits non-selective binding to CB2 receptors, which are involved in immune response modulation .

Case Studies on Psychoactivity

Several case studies have documented the psychoactive effects of Δ8-THC. For instance, a review highlighted cases where individuals experienced acute psychiatric distress following consumption, suggesting that while Δ8-THC is less potent than Δ9-THC, it can still lead to significant psychoactive effects .

Pharmacokinetics

The metabolism of Δ8-THC involves cytochrome P450 enzymes, primarily CYP2C9. This pathway leads to the formation of various metabolites, including 11-hydroxy-delta-8-THC, which may possess enhanced activity compared to the parent compound . The pharmacokinetic profile of Δ8-THC is similar to that of Δ9-THC; however, its metabolites may exhibit different pharmacological effects.

Safety and Adverse Effects

A scoping review identified 183 adverse event reports associated with Δ8-THC usage in the FDA Adverse Event Reporting System (FAERS). Commonly reported adverse effects included dyspnea, respiratory disorders, and seizures. The frequency of these events has raised safety concerns regarding the use of Δ8-THC products .

Table: Summary of Adverse Effects Reported in FAERS

| Adverse Effect | Frequency |

|---|---|

| Dyspnea | High |

| Respiratory Disorders | Moderate |

| Seizures | Moderate |

| Other | Low |

Clinical Implications and Future Research

Despite the growing popularity of Δ8-THC as an alternative to traditional cannabis products, there remains a significant gap in comprehensive clinical research. Most existing studies are anecdotal or based on animal models rather than human subjects . Future research should focus on:

- Long-term effects : Understanding chronic exposure implications.

- Comparative studies : Further comparing Δ8-THC with other cannabinoids like Δ9-THC.

- Regulatory frameworks : Establishing guidelines for safe use and quality control.

Propriétés

Numéro CAS |

5957-75-5 |

|---|---|

Formule moléculaire |

C21H30O2 |

Poids moléculaire |

314.5 g/mol |

Nom IUPAC |

(6aS,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9,12-13,16-17,22H,5-8,10-11H2,1-4H3/t16-,17+/m1/s1 |

Clé InChI |

HCAWPGARWVBULJ-SJORKVTESA-N |

SMILES |

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |

SMILES isomérique |

CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@@H]3C(OC2=C1)(C)C)C)O |

SMILES canonique |

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |

Apparence |

Solid powder |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

delta-8-Tetrahydrocannabinol; delta(sup 8)-Thc; delta-(sup8)-THC; delta8-THC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Δ⁸-THC interact with the endocannabinoid system?

A1: Δ⁸-THC binds to cannabinoid receptors, primarily CB1 receptors located in the central nervous system and CB2 receptors found mainly in the periphery. [, ] This interaction triggers a cascade of downstream effects, influencing various physiological processes. [, ]

Q2: What are the known downstream effects of Δ⁸-THC binding to cannabinoid receptors?

A2: Δ⁸-THC exhibits agonist activity at cannabinoid receptors, meaning it activates them. [, ] While the exact mechanisms are still being investigated, research suggests Δ⁸-THC influences pain perception, body temperature regulation, and motor function. [, ]

Q3: What is the molecular formula and weight of Δ⁸-THC?

A3: The molecular formula of Δ⁸-THC is C₂₁H₃₀O₂, and its molecular weight is 314.46 g/mol. []

Q4: Are there any specific spectroscopic data available for Δ⁸-THC characterization?

A4: Yes, researchers utilize techniques like gas chromatography-mass spectrometry (GC-MS) to identify and characterize Δ⁸-THC and its metabolites. [, ] Additionally, nuclear magnetic resonance (NMR) spectroscopy assists in determining structural features and conformations. []

Q5: Have computational methods been employed in Δ⁸-THC research?

A5: Yes, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to Δ⁸-THC analogues. [] These computational approaches help researchers understand the relationship between a molecule's structure and its biological activity.

Q6: How does modifying the side chain of Δ⁸-THC affect its activity?

A6: Studies on Δ⁸-THC analogues reveal that altering the length and substituents on the C3 side chain significantly impacts binding affinity to CB1 and CB2 receptors and, consequently, in vivo potency. [, ] For example, introducing bulky bornyl substituents at the C3 position influences receptor subtype selectivity. []

Q7: Are there specific structural modifications that increase Δ⁸-THC potency?

A7: Yes, incorporating a cyano group or an amide substituent in the side chain of a Δ⁸-THC analogue, specifically 1',1'-dimethyl-Δ⁸-THC, has been shown to enhance potency. [] This highlights the importance of specific functional groups in influencing cannabinoid activity.

Q8: Do structural changes impact Δ⁸-THC's interaction with the CB1 receptor?

A8: Absolutely. Research on 1',1'-dimethylalkyl-Δ⁸-THC analogues indicates that side chain length is crucial for optimal interaction with the CB1 receptor. [] There seems to be an ideal length that allows the side chain to loop back near the phenolic ring of the molecule, maximizing binding affinity.

Q9: What is known about the stability of Δ⁸-THC in acidic solutions?

A9: Research shows that Δ⁸-THC undergoes a biphasic degradation process in acidic solutions. [] This degradation leads to the formation of various compounds, including cannabinol, cannabidiol, and other breakdown products.

Q10: What is the metabolic pathway of Δ⁸-THC in the body?

A10: Δ⁸-THC is metabolized in the liver, similar to Δ⁹-THC. [] One identified metabolite is 11-nor-Δ⁸-tetrahydrocannabinol-9-carboxylic acid (11-nor-Δ⁸-THC-9-COOH). []

Q11: How is Δ⁸-THC distributed in the body after administration?

A11: While research on the specific distribution pattern of Δ⁸-THC is limited, studies using radioactively labeled Δ⁸-THC in marmosets showed accumulation in brain regions associated with motor function, auditory and visual pathways, and other specific structures. []

Q12: Has Δ⁸-THC demonstrated any antitumor activity in research?

A12: Yes, in vivo studies using mice models have shown that Δ⁸-THC can retard the growth of Lewis lung adenocarcinoma. [] The cannabinoid also increased the mean survival time of mice with this specific type of tumor.

Q13: How does Δ⁸-THC affect DNA synthesis in cancer cells?

A13: In vitro experiments using isolated Lewis lung cells demonstrated that Δ⁸-THC could dose-dependently inhibit DNA synthesis. [, ] This effect suggests a potential mechanism for the cannabinoid's antitumor activity.

Q14: Does Δ⁸-THC impact pain perception in animal models?

A14: Research in rats has shown that Δ⁸-THC possesses analgesic properties. [, ] Both acute and chronic administration of the cannabinoid led to a reduction in pain sensitivity, highlighting its potential for pain management.

Q15: What are the known acute effects of Δ⁸-THC on heart rate in rats?

A15: Studies show that Δ⁸-THC can induce a dose-dependent decrease in heart rate (negative chronotropic effect) in rats. [] This effect highlights the potential cardiovascular influence of the cannabinoid.

Q16: Can Δ⁸-THC be administered topically?

A16: Research indicates that Δ⁸-THC can permeate human skin. [] This finding suggests potential for topical formulations of the cannabinoid, although further investigation is needed to determine efficacy and optimal delivery methods.

Q17: What analytical techniques are commonly used to study Δ⁸-THC?

A17: Researchers frequently employ gas chromatography, often coupled with mass spectrometry (GC-MS), to identify and quantify Δ⁸-THC and its metabolites in biological samples. [, ] This technique allows for sensitive and specific detection of the cannabinoid.

Q18: What methods are used to quantify Δ⁸-THC and its metabolites in plasma?

A18: Liquid chromatography-mass spectrometry (LC-MS) coupled with a simple liquid-liquid extraction technique has been used to determine Δ⁸-THC and 11-nor-Δ⁸-THC-9-COOH concentrations in guinea pig plasma. []

Q19: Has a water-soluble form of Δ⁸-THC been synthesized?

A19: Yes, researchers have successfully synthesized a water-soluble phosphate ester of Δ⁸-THC. [, ] This development is significant as it could potentially improve the bioavailability and delivery of the cannabinoid for therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.